molecular formula C19H22N2O4S B269423 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B269423
M. Wt: 374.5 g/mol
InChI Key: OCHPFZLDSHENKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to apoptosis of malignant B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide also inhibits the production of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to have potent activity against BTK in biochemical assays, with an IC50 (half maximal inhibitory concentration) in the low nanomolar range. In preclinical models of B-cell malignancies, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has demonstrated dose-dependent inhibition of tumor growth and induction of apoptosis in malignant B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also been shown to reduce the levels of autoantibodies and pro-inflammatory cytokines in preclinical models of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has several advantages over other BTK inhibitors, such as ibrutinib. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has shown activity against BTK mutations that confer resistance to ibrutinib, making it a promising alternative for patients who have developed resistance to ibrutinib. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide also has a shorter half-life than ibrutinib, which may reduce the risk of adverse effects associated with long-term BTK inhibition. However, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the development of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One area of interest is the combination of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide with other targeted therapies, such as venetoclax or lenalidomide, for the treatment of B-cell malignancies. Another area of interest is the development of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide for the treatment of autoimmune diseases and inflammatory disorders, such as multiple sclerosis and psoriasis. Additional preclinical studies are needed to further evaluate the safety and efficacy of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in these indications. Finally, clinical trials are needed to determine the optimal dosing, safety, and efficacy of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in humans.

Synthesis Methods

The synthesis of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves a series of chemical reactions, starting with the condensation of 4-aminophenylsulfonamide and 2-furaldehyde to form the intermediate 4-(tetrahydro-2-furanylmethylamino)phenylsulfonamide. This intermediate is then coupled with 4-methylbenzoic acid to produce 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. The synthesis of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been optimized for large-scale production and has been reported in several scientific publications.

Scientific Research Applications

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also demonstrated activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib. In addition to B-cell malignancies, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has shown promise in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.

properties

Product Name

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

4-methyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4S/c1-14-4-6-15(7-5-14)19(22)21-16-8-10-18(11-9-16)26(23,24)20-13-17-3-2-12-25-17/h4-11,17,20H,2-3,12-13H2,1H3,(H,21,22)

InChI Key

OCHPFZLDSHENKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.